2-amino-4-methylpent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

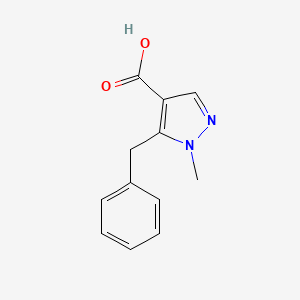

2-Amino-4-methylpent-4-enoic acid, also known as 4,5-didehydro-DL-leucine, is a compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 g/mol . It is also known by other names such as 2-Amino-4-methyl-4-pentenoic acid and 4-methylidenenorvaline .

Synthesis Analysis

The synthesis of ®-2-Methylpent-4-enoic acid involves the acylation of the oxazolidinone using triethylamine as a base, and DMAP as an acyl carrier catalyst . The addition of a pentene group via enolate addition using Sodium bis(trimethylsilyl)amide as a base and allyl iodide as the pentene donor, and cleavage of the oxazolidinone by LiOH solution in hydrogen peroxide are also involved .Molecular Structure Analysis

The InChI code for 2-amino-4-methylpent-4-enoic acid is 1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9) . The InChI key is PABWDKROPVYJBH-UHFFFAOYSA-N . The Canonical SMILES is CC(=C)CC(C(=O)O)N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 129.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 129.078978594 g/mol . The Topological Polar Surface Area is 63.3 Ų . The Heavy Atom Count is 9 . The compound has a Formal Charge of 0 . The melting point is 209-214 .Applications De Recherche Scientifique

Organic Synthesis

“2-amino-4-methylpent-4-enoic acid” is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and conditions.

Pharmaceutical Intermediate

This compound also serves as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components employed in the production of active pharmaceutical ingredients. Their use in medicine synthesis is vital to the development of new and improved therapeutic agents.

GABA Receptor Activity

A derivative of “2-amino-4-methylpent-4-enoic acid” has been found to be a potent GABAB-receptor antagonist and a weak GABAA-receptor agonist. This suggests its potential as a lead for developing selective GABAB-antagonists. GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Flavoring Agent

“2-amino-4-methylpent-4-enoic acid” is used as a flavoring agent in foods . Flavoring agents are substances that give another substance flavor, altering the characteristics of the solute, causing it to become sweet, sour, tangy, etc.

Cosmetic Industry

In addition to its use in food, this compound is also used in the cosmetic industry . It can be used in the formulation of a variety of cosmetic and personal care products, including skincare products, makeup, hair care products, and more.

Chemical Synthesis

“2-amino-4-methylpent-4-enoic acid” is used in chemical synthesis . Chemical synthesis is the process of using two or more atoms (or molecules) to form a product, with the atoms or molecules often being forced to react using heat or pressure.

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, Signal Word Warning, and Hazard Statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-methylpent-4-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a double bond and the introduction of an amino group.", "Starting Materials": [ "4-methylpent-4-enoic acid", "ammonia", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-methylpent-4-enoic acid is reacted with sodium hydroxide to form the sodium salt of the acid.", "Step 2: The sodium salt of the acid is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 3: The diazonium salt intermediate is then reacted with ammonia to form the desired product, 2-amino-4-methylpent-4-enoic acid.", "Step 4: The product is then purified by treatment with sodium bicarbonate and sodium chloride, followed by filtration and drying." ] } | |

Numéro CAS |

28024-78-4 |

Nom du produit |

2-amino-4-methylpent-4-enoic acid |

Formule moléculaire |

C6H11NO2 |

Poids moléculaire |

129.2 |

Pureté |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.